11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Descripción general
Descripción
This compound, also known as Nevirapine, is a non-nucleoside HIV-1 reverse transcriptase inhibitor . It has a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol . It is used to prevent mother-to-child transmission of the virus .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of phenol-type derivatives that are capable of undergoing further metabolic oxidation to electrophilic quinoid species . These species can react with bionucleophiles to form covalent adducts .Molecular Structure Analysis
The molecular structure of this compound includes a dipyridodiazepinone derivative, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . The structure also includes a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound include its metabolism to yield several phenol-type derivatives . These derivatives can undergo further metabolic oxidation to form electrophilic quinoid species .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.30 g/mol and a molecular formula of C15H14N4O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 1 .Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
The compound, also known as nevirapine, is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase. It inhibits the enzyme at concentrations as low as 35 nM, showing significant potential in clinical evaluation for treating HIV-1 infection. Nevirapine's effectiveness stems from its ability to bind to reverse transcriptase, blocking RNA-dependent and DNA-dependent DNA polymerase activities without affecting the host cell DNA polymerases (Hargrave et al., 1991).
Crystallographic Studies
The compound has been crystallized in a new triclinic pseudopolymorphic form as a butanol solvate, revealing differences in molecular conformation compared to previously reported forms. This study aids in understanding the molecular structure and potential interactions of the compound, providing insights into its mechanism of action and optimizing its efficacy (da Silva et al., 2007).
Vibrational Spectroscopy and Quantum Mechanical Calculations
A detailed investigation using mid-infrared, near-infrared, and Raman spectroscopies, supported by quantum mechanical calculations, has characterized the vibrational spectra of nevirapine. This research offers comprehensive insights into the compound's structure, contributing to the development of more effective antiretroviral drugs (Ayala et al., 2007).
Synthesis of Labeled Compounds
The synthesis of carbon-14 and carbon-13 labeled versions of the compound provides tools for pharmacokinetic and metabolic studies, crucial for understanding the drug's behavior in the body. These labeled compounds are used to track the distribution, metabolism, and excretion of nevirapine, facilitating the assessment of its pharmacological profile (Latli et al., 2009).
Metabolic Pathways and Toxicity
Research into the metabolic pathways of nevirapine, including its oxidation to potentially toxic quinone-imine metabolites, highlights the importance of understanding drug metabolism for safety and efficacy. These studies shed light on the mechanisms underlying drug-induced toxicity, which is critical for developing safer therapeutic agents (Antunes et al., 2011).
Mecanismo De Acción
Target of Action
Nevirapine-D4, also known as 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one, primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA .
Mode of Action
Nevirapine-D4 binds directly to the reverse transcriptase enzyme, causing a disruption of the enzyme’s catalytic site . This action blocks both the RNA-dependent and DNA-dependent DNA polymerase activities .
Biochemical Pathways
The primary biochemical pathway affected by Nevirapine-D4 is the replication cycle of HIV-1 . By inhibiting the reverse transcriptase enzyme, Nevirapine-D4 prevents the transcription of viral RNA into DNA . This action effectively halts the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Pharmacokinetics
It is readily absorbed (>90%) and freely partitions to all tissues, including the brain, due to its low level of protein binding . Nevirapine-D4 is primarily metabolized in the liver through induction of CYP enzymes 3A4 and 2B6 . The metabolites are then excreted in the urine .
Result of Action
The primary molecular effect of Nevirapine-D4’s action is the inhibition of HIV-1 replication . On a cellular level, this results in a reduction of viral load and a slowing of disease progression . Nevirapine-D4 is generally prescribed after the immune system has declined and infections have become evident .
Action Environment
The efficacy and stability of Nevirapine-D4 can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of Nevirapine-D4 . Additionally, patient-specific factors such as liver function can affect the metabolism and clearance of the drug .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Nevirapine-D4 plays a crucial role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase. This enzyme is essential for the replication of the HIV virus. Nevirapine-D4 binds to the reverse transcriptase enzyme and inhibits its activity, preventing the transcription of viral RNA into DNA. This inhibition is non-competitive, meaning that Nevirapine-D4 does not compete with the natural substrates of the enzyme. The interaction between Nevirapine-D4 and reverse transcriptase involves binding to a specific site on the enzyme, causing a conformational change that reduces the enzyme’s activity .
Cellular Effects
Nevirapine-D4 affects various types of cells, particularly those infected with HIV-1. By inhibiting the reverse transcriptase enzyme, Nevirapine-D4 prevents the replication of the virus within infected cells. This leads to a reduction in viral load and helps in the management of HIV infection. Additionally, Nevirapine-D4 can influence cell signaling pathways and gene expression related to viral replication and immune response. The inhibition of reverse transcriptase by Nevirapine-D4 can lead to changes in cellular metabolism, as the cells are no longer producing viral components .
Molecular Mechanism
The molecular mechanism of Nevirapine-D4 involves its binding to the reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, preventing it from carrying out its function of transcribing viral RNA into DNA. The disruption is caused by a conformational change in the enzyme, which reduces its activity. Nevirapine-D4 does not compete with the natural substrates of the enzyme, making it a non-competitive inhibitor. This mechanism is crucial for its effectiveness in inhibiting HIV-1 replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nevirapine-D4 can change over time. The stability of Nevirapine-D4 is generally high, but it can degrade under certain conditions. Long-term studies have shown that Nevirapine-D4 remains effective in inhibiting reverse transcriptase over extended periods. The degradation of Nevirapine-D4 can lead to a reduction in its inhibitory activity. In vitro and in vivo studies have demonstrated that Nevirapine-D4 can have long-term effects on cellular function, particularly in reducing viral replication and improving immune response .
Dosage Effects in Animal Models
The effects of Nevirapine-D4 vary with different dosages in animal models. At lower doses, Nevirapine-D4 effectively inhibits reverse transcriptase and reduces viral load without causing significant adverse effects. At higher doses, Nevirapine-D4 can cause toxic effects, including hepatotoxicity and skin reactions. These adverse effects are dose-dependent and can be severe at very high doses. Animal studies have shown that there is a threshold dose below which Nevirapine-D4 is safe and effective .
Metabolic Pathways
Nevirapine-D4 is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize Nevirapine-D4 into various hydroxylated metabolites, which are then excreted from the body. The primary enzymes involved in the metabolism of Nevirapine-D4 are CYP3A4 and CYP2B6. The metabolism of Nevirapine-D4 can affect its efficacy and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
Nevirapine-D4 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain. The distribution of Nevirapine-D4 is influenced by its lipophilicity and the presence of transport proteins. These proteins can facilitate the uptake and efflux of Nevirapine-D4, affecting its concentration in different tissues .
Subcellular Localization
The subcellular localization of Nevirapine-D4 is primarily in the cytoplasm, where it interacts with the reverse transcriptase enzyme. Nevirapine-D4 can also localize to other cellular compartments, such as the nucleus, where it may influence gene expression. The localization of Nevirapine-D4 is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments. Post-translational modifications of Nevirapine-D4 can also affect its localization and activity .
Propiedades
IUPAC Name |
7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJXKOVJZTUJA-CQOLUAMGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.